ATX inhibitor 17 -

ATX inhibitor 17

Catalog Number: EVT-15279247
CAS Number:
Molecular Formula: C29H29F5N8S
Molecular Weight: 616.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Autotaxin inhibitor 17 is a novel compound designed to inhibit the activity of autotaxin, an enzyme that catalyzes the production of lysophosphatidic acid from lysophosphatidylcholine. Autotaxin has been implicated in various pathological processes, including cancer progression, fibrosis, and neuropathic pain. The inhibition of this enzyme is therefore a significant area of research for therapeutic intervention.

Source and Classification

Autotaxin inhibitor 17 belongs to a class of small molecule inhibitors specifically targeting the enzymatic activity of autotaxin. It is classified as a non-carboxylic acid inhibitor, distinguishing it from earlier inhibitors that typically contained acidic moieties necessary for binding to the active site of autotaxin. This compound has been synthesized through lead optimization strategies aimed at enhancing potency and selectivity against autotaxin while minimizing off-target effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of autotaxin inhibitor 17 involves several key steps:

  1. Lead Compound Identification: Initial compounds were identified through high-throughput screening and structure-activity relationship studies.
  2. Chemical Modifications: The lead compounds underwent various modifications to improve their binding affinity and selectivity. This included altering functional groups and optimizing molecular weight.
  3. Final Synthesis: The final compound was synthesized using established organic synthesis techniques, including coupling reactions and purification processes.

Specific synthetic routes may involve the use of reagents such as piperazine derivatives and fluorinated aromatic compounds to enhance the pharmacological profile of the inhibitor .

Molecular Structure Analysis

Structure and Data

The molecular formula for autotaxin inhibitor 17 is C29H29F5N8S, indicating a complex structure with multiple functional groups. The compound features a piperazine core, which is essential for its biological activity.

  • Molecular Weight: Approximately 585.7 g/mol.
  • Structural Characteristics: The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability.

A detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the precise three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Autotaxin inhibitor 17 primarily acts by binding to the active site of autotaxin, thereby preventing the conversion of lysophosphatidylcholine to lysophosphatidic acid. The reaction mechanism can be summarized as follows:

  1. Binding: The inhibitor occupies the active site, mimicking substrate interactions.
  2. Inhibition: By blocking substrate access, autotaxin activity is reduced, leading to decreased levels of lysophosphatidic acid in biological systems.

This competitive inhibition can be quantified using enzymatic assays that measure changes in lysophosphatidic acid production in the presence of varying concentrations of autotaxin inhibitor 17 .

Mechanism of Action

Process and Data

The mechanism by which autotaxin inhibitor 17 exerts its effects involves several key steps:

  1. Competitive Inhibition: The compound competes with lysophosphatidylcholine for binding to the autotaxin active site.
  2. Reduction in Lysophosphatidic Acid Levels: As a result of this inhibition, there is a significant decrease in the levels of lysophosphatidic acid, which plays a role in promoting cancer cell proliferation and migration.
  3. Therapeutic Implications: By modulating lysophosphatidic acid levels, autotaxin inhibitor 17 has potential applications in treating conditions such as cancer metastasis and fibrotic diseases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic character.
  • Stability: Stability studies indicate that autotaxin inhibitor 17 maintains its integrity under physiological conditions for extended periods.

Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis may provide insights into thermal stability and phase transitions .

Applications

Scientific Uses

Autotaxin inhibitor 17 shows promise in various scientific applications:

  1. Cancer Research: Due to its ability to inhibit autotaxin, it may be utilized in studies aimed at understanding tumor progression and metastasis.
  2. Fibrosis Studies: Given its impact on lysophosphatidic acid signaling pathways, it could be valuable in researching fibrotic diseases where autotaxin plays a critical role.
  3. Neuropathic Pain Models: Investigating its effects on pain pathways may reveal new therapeutic strategies for managing chronic pain conditions.

Properties

Product Name

ATX inhibitor 17

IUPAC Name

2-[(2Z)-2-[1-[5-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-6-fluoro-2-methyl-1H-indol-3-yl]-2,2,2-trifluoroethylidene]hydrazinyl]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

Molecular Formula

C29H29F5N8S

Molecular Weight

616.7 g/mol

InChI

InChI=1S/C29H29F5N8S/c1-17-25(20-14-23(21(31)15-22(20)36-17)42-12-10-41(11-13-42)9-8-40(2)3)27(29(32,33)34)38-39-28-37-26(24(16-35)43-28)18-4-6-19(30)7-5-18/h4-7,14-15,36H,8-13H2,1-3H3,(H,37,39)/b38-27-

InChI Key

VKKORIAROAMRBW-SPKJYZRXSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)C(=NNC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)C(F)(F)F

Isomeric SMILES

CC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)/C(=N/NC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)/C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.